![molecular formula C13H19N3O2S B6776687 N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6776687.png)
N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic heptane core, a thiadiazole ring, and a carboxamide functional group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Heptane Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spiro[3.3]heptane structure.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Construction of the Thiadiazole Ring: The thiadiazole ring is usually synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the spirocyclic intermediate with the thiadiazole derivative using coupling agents like carbodiimides to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to amine derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the thiadiazole ring, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiadiazole ring is known to interact with metal ions and biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-thiol
- N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-amine
Uniqueness
Compared to similar compounds, N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the carboxamide group, which can form hydrogen bonds and interact with biological targets in ways that other functional groups cannot. This makes it particularly interesting for drug design and development.
Properties
IUPAC Name |
N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-15-16-11(19-9)10(18)14-7-13(8-17)5-12(6-13)3-2-4-12/h17H,2-8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWWUHXRPFLQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(=O)NCC2(CC3(C2)CCC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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